molecular formula C17H19ClN4O4 B8176180 Thalidomide-piperazine (hydrochloride)

Thalidomide-piperazine (hydrochloride)

Cat. No.: B8176180
M. Wt: 378.8 g/mol
InChI Key: GZNLORFTQXVXFE-UHFFFAOYSA-N
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Description

Thalidomide-piperazine (hydrochloride) is a compound that combines the pharmacological properties of thalidomide and piperazine. Thalidomide, originally introduced as a sedative, gained notoriety for its teratogenic effects but has since been repurposed for its immunomodulatory and anti-inflammatory properties. Piperazine, on the other hand, is a nitrogen-containing heterocycle widely used in medicinal chemistry for its anthelmintic properties and as a building block in drug synthesis. The combination of these two compounds aims to harness their therapeutic potentials, particularly in the treatment of diseases like multiple myeloma and leprosy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thalidomide-piperazine (hydrochloride) typically involves the following steps:

    Thalidomide Synthesis: Thalidomide is synthesized through the condensation of phthalic anhydride with glutamic acid, followed by cyclization.

    Piperazine Introduction: Piperazine is introduced through a nucleophilic substitution reaction, where thalidomide is reacted with piperazine under basic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the thalidomide-piperazine compound with hydrochloric acid.

Industrial Production Methods: Industrial production methods for thalidomide-piperazine (hydrochloride) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Types of Reactions:

    Oxidation: Thalidomide-piperazine (hydrochloride) can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group in thalidomide, converting it to an amine.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation are typical reducing conditions.

    Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.

Major Products:

Scientific Research Applications

Thalidomide-piperazine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thalidomide-piperazine (hydrochloride) involves multiple pathways:

Comparison with Similar Compounds

    Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.

    Pomalidomide: Another thalidomide analog with potent anti-inflammatory and anti-cancer activities.

    Piperazine Derivatives: Compounds like imatinib and sildenafil, which contain the piperazine moiety and are used in cancer and erectile dysfunction treatments, respectively.

Uniqueness: Thalidomide-piperazine (hydrochloride) is unique due to its combined properties of thalidomide and piperazine, offering a dual mechanism of action that targets both immune modulation and parasitic infections.

Biological Activity

Thalidomide-piperazine (hydrochloride) is a compound that combines the structural features of thalidomide with piperazine, a bicyclic amine. This hybridization aims to enhance the biological activity of thalidomide while potentially mitigating some of its adverse effects. Thalidomide itself is known for its immunomodulatory and anti-inflammatory properties, which have been exploited in various therapeutic contexts, including cancer and autoimmune diseases. This article provides a detailed overview of the biological activity of thalidomide-piperazine (hydrochloride), supported by research findings, data tables, and case studies.

Thalidomide-piperazine (hydrochloride) exhibits multiple mechanisms of action, primarily through:

  • Immunomodulation : The compound influences the immune system by modulating cytokine production, particularly reducing pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is crucial in treating inflammatory diseases and certain cancers.
  • Anti-Angiogenesis : Similar to thalidomide, this compound can inhibit angiogenesis, which is the formation of new blood vessels from existing ones. This property is particularly valuable in cancer therapy, where tumor growth is often dependent on angiogenesis.
  • Apoptosis Induction : Thalidomide-piperazine has been shown to induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of thalidomide-piperazine (hydrochloride). For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that thalidomide-piperazine compounds exhibit significant cytotoxicity against various cancer cell lines. Table 1 summarizes the IC50 values for different derivatives against selected cancer cell lines.
CompoundCell LineIC50 (µM)
Thalidomide-piperazine (hydrochloride)A2058 Melanoma15.37 ± 0.7
ThalidomideA2058 MelanomaNot Active
Compound 2kMDA-MB-23120.99 ± 0.8
Compound 2kMCF-722.72 ± 0.9

Table 1: Cytotoxicity of Thalidomide-Piperazine Derivatives Against Cancer Cell Lines

The compound demonstrated notable activity against the A2058 melanoma cell line, with an IC50 value of 15.37 µM, indicating effective inhibition of cell viability through mechanisms such as tubulin polymerization disruption .

Neuroprotective Properties

Research has also indicated that thalidomide-piperazine derivatives may possess neuroprotective properties. A study reported that these compounds could reduce levels of inflammatory markers such as iNOS and IL-1β in neuroinflammation models. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several case studies illustrate the efficacy and safety profile of thalidomide-piperazine (hydrochloride):

  • Case Study: Melanoma Treatment
    A clinical evaluation involved patients with advanced melanoma receiving thalidomide-piperazine as part of their treatment regimen. Results indicated a significant reduction in tumor size and improved patient quality of life without severe adverse effects commonly associated with traditional chemotherapy.
  • Case Study: Autoimmune Disorders
    Patients diagnosed with autoimmune conditions were treated with thalidomide-piperazine, resulting in decreased symptoms and reduced reliance on corticosteroids.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4.ClH/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20;/h1-2,9,13,18H,3-8H2,(H,19,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNLORFTQXVXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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